3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one is a synthetic organic compound that belongs to the class of furanones. These compounds have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. The structural features of this compound, particularly the presence of methoxy groups and a furanone ring, contribute to its potential as a pharmacological agent.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Endotherm. It is classified under organic compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
The synthesis of 3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one typically involves several key steps:
These reactions are characterized by their high yields and purity levels, often confirmed through spectroscopic methods such as Infrared spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon Nuclear Magnetic Resonance (13C NMR) .
The molecular structure of 3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one can be depicted as follows:
The molecular formula is with a molecular weight of approximately 298.34 g/mol. The compound's structure can be visualized through various chemical drawing software or databases such as PubChem .
The chemical reactivity of 3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one can be explored through several types of reactions:
The synthesis pathway involves controlling reaction conditions such as temperature and pH to optimize yields and minimize side reactions. Analytical techniques such as thin-layer chromatography (TLC) are often employed to monitor reaction progress.
The mechanism of action for compounds like 3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one typically involves interaction with biological targets such as enzymes or receptors:
In vitro studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines, suggesting potential for further development in cancer therapeutics .
Relevant analyses indicate that the compound maintains its structural integrity under various experimental conditions .
The emergence of extensively drug-resistant (XDR) and pandrug-resistant (PDR) Gram-negative pathogens represents a critical threat to global health security. These organisms—notably Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae—possess formidable intrinsic defense mechanisms that render conventional antibiotics ineffective. Their resilience stems primarily from a synergistic combination of reduced outer membrane permeability and constitutively overexpressed efflux pumps. The outer membrane (OM) of Gram-negative bacteria functions as a formidable barrier, characterized by an asymmetric bilayer with lipopolysaccharides (LPS) in the outer leaflet. This structure creates a hydration sphere that restricts hydrophobic molecule penetration while tight packing of lipid A reduces membrane fluidity [3]. Consequently, molecules exceeding ≈600 Da—including many legacy antibiotics—face severely limited uptake.
Table 1: Key Resistance Mechanisms in Gram-Negative Bacteria
Resistance Mechanism | Structural Basis | Clinical Impact |
---|---|---|
Reduced Outer Membrane Permeability | Asymmetric LPS bilayer; narrow porin channels (e.g., OprF in P. aeruginosa) | 12-100× lower permeability in P. aeruginosa vs. E. coli; blocks large/hydrophobic antibiotics [3] |
Efflux Pump Overexpression | Tripartite complexes (e.g., RND-type AcrAB-TolC in E. coli; MexAB-OprM in P. aeruginosa) | Extrudes multiple antibiotic classes; reduces intracellular drug concentration below efficacy threshold [10] |
Enzyme-Mediated Inactivation | β-lactamases; aminoglycoside-modifying enzymes | Direct chemical modification of antibiotics; synergizes with efflux mechanisms [3] |
Compounding this challenge, multidrug efflux pumps actively extrude antibiotics that penetrate the OM. These energy-dependent transporters, particularly those in the Resistance Nodulation Division (RND) superfamily (e.g., AcrB, MexB), recognize chemically diverse substrates—from tetracyclines and β-lactams to fluoroquinolones. Their overexpression alone can confer clinically relevant resistance levels, making them high-value targets for therapeutic intervention [6] [10]. The benzylidene-furanone scaffold emerges as a strategic chemotype designed to navigate these barriers, leveraging its moderate molecular weight (≈368 Da) and balanced amphiphilicity to potentially enhance bacterial accumulation.
Benzylidene-furanone hybrids represent a rationally designed class of antimicrobial adjuvants that directly address the efflux challenge. The core structure of 3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one (CAS 102474-18-0, MW 368.38 g/mol, C₂₁H₂₀O₆) integrates structural motifs with established bioactivity against resistance machinery [4] [5]. The molecule features a furan-2-one core with a 3,4-dimethoxybenzylidene moiety at C3 and a 3,4-dimethoxyphenyl substituent at C5. Critically, this architecture aligns with established structure-activity relationship (SAR) principles for efflux pump inhibition:
Table 2: Structure-Activity Relationship (SAR) of Furanone Derivatives in Efflux Inhibition
Structural Feature | Role in Efflux Pump Inhibition | Evidence from Analogues |
---|---|---|
3,4-Dimethoxyaryl Groups | Enhance membrane penetration and binding to efflux pump hydrophobic pockets | Dimethoxy-substituted furanones show 4-8× lower MICs vs. unmethoxyated analogues in MDR strains [7] |
Benzylidene Spacer | Provides structural flexibility for optimal docking in multi-drug binding cavities | Rigidified analogues lose potency against efflux-overexpressing mutants [7] |
α,β-Unsaturated Lactone | Electrophilic site for covalent/non-covalent interactions with pump functional residues | Hydrogenated lactone derivatives exhibit reduced EPI activity [7] |
Mechanistically, benzylidene-furanones disrupt efflux function through competitive or allosteric inhibition. RND efflux pumps operate via a three-step peristaltic process: substrate capture from the periplasm or inner membrane, proton motive force-driven conformational change, and extrusion through the outer membrane channel. Molecular modeling suggests that planar benzylidene-furanones bind within the distal substrate-binding pocket of AcrB/MexB, preventing antibiotic displacement during the functional rotation cycle [6]. This inhibition synergizes with antibiotics: by blocking efflux, intracellular antibiotic concentrations rise above the lethal threshold even in overexpressing strains. Hybrid molecules like this furanone may also exploit porin-dependent uptake pathways due to their moderate size (<400 Da) and partial hydrophilicity, bypassing the OM barrier [3].
Efflux pumps are not mere artifacts of antibiotic selection but products of ancient evolutionary adaptations. Genomic analyses reveal that multidrug efflux systems predate the clinical antibiotic era by millions of years, with homologs present across bacteria, archaea, and eukaryotes. Their conservation underscores essential physiological roles beyond antibiotic resistance:
This evolutionary history profoundly impacts resistance development. Efflux pump genes reside on chromosomes under complex regulatory networks (e.g., MarA, RamA, SoxS), enabling rapid overexpression under antibiotic pressure without requiring horizontal gene transfer. Consequently, efflux-mediated resistance emerges faster than target-based mutations. The benzylidene-furanone compound addresses this challenge through a dual evolutionary strategy:
Table 3: Evolutionary Milestones in Efflux Systems Targeted by Benzylidene-Furanones
Evolutionary Development | Biological Consequence | Therapeutic Challenge |
---|---|---|
Tripartite Pump Assembly | RND-OMF-MFP complexes enable direct extrusion to extracellular space | Broad substrate specificity; high extrusion efficiency [6] [10] |
Global Regulator Networks | Overexpression of AraC-type regulators (RamA, MarA) in response to diverse stressors | Coordinated upregulation of efflux and downregulation of porins [10] |
Substrate Promiscuity | Large, flexible substrate-binding pockets accommodate structurally diverse molecules | Single pump confers resistance to multiple antibiotic classes [2] |
Critically, the compound’s dimethoxy-phenyl groups may hinder adaptive recognition. Studies suggest that methoxy substituents reduce substrate affinity for certain efflux systems by altering molecule surface topology or charge distribution, potentially evading efflux recognition and prolonging therapeutic utility [7]. This positions 3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one as a rationally optimized scaffold to counter evolutionarily entrenched resistance mechanisms.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1